(2S,4R)-4-(3-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

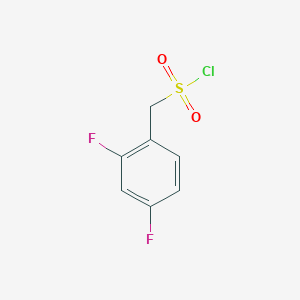

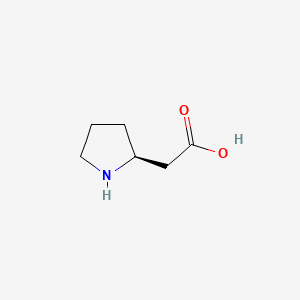

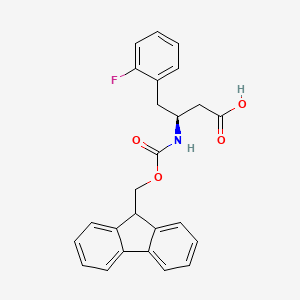

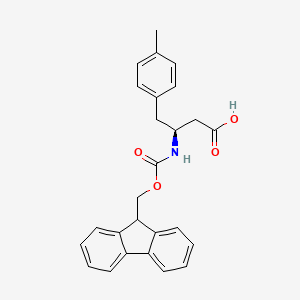

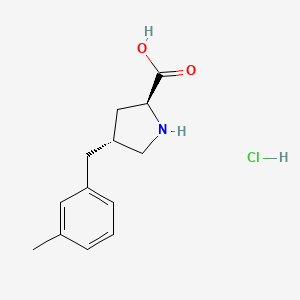

The molecular formula of this compound is C13H18ClNO2 . It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The 3-methylbenzyl group is attached to the 4-position of the pyrrolidine ring, and the carboxylic acid group is attached to the 2-position .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight, which is 255.74100 . Unfortunately, other specific properties such as melting point, boiling point, and density were not available in the resources I found .Scientific Research Applications

Preclinical Pharmacology and Pharmacokinetics

- (2S,4R)-4-(3-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride has been studied for its preclinical pharmacodynamic and pharmacokinetic properties. In a study focused on CERC-301, a compound closely related to (2S,4R)-4-(3-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride, the efficacy and safety in the context of major depressive disorder were explored. The compound showed high binding affinity specific to GluN2B with no off-target activity and demonstrated an acceptable safety profile with clinically relevant peak plasma exposure in humans. This indicates its potential for clinical trials and therapeutic applications (Garner et al., 2015).

Synthesis and Analgesic Activity

- The compound's derivatives have been synthesized and assayed for analgesic and anti-inflammatory activity. In particular, the 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, closely related to (2S,4R)-4-(3-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride, were found to have equal or greater potency than indomethacin, a common anti-inflammatory and analgesic agent, in both acute and chronic animal models (Muchowski et al., 1985).

Anti-inflammatory Activities

- Some derivatives of the compound, specifically thiazolo[3,2-a]pyrimidine derivatives, were synthesized and displayed moderate anti-inflammatory activity compared with indomethacin at certain dosage levels, indicating their potential use in treating inflammation-related conditions (Tozkoparan et al., 1999).

Role in Pain Transmission

- A study on the action site of a synthetic kainoid, closely related to (2S,4R)-4-(3-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride, for allodynia (tactile pain) revealed that it modulated pain transmission in the periphery and central nervous system. This research indicates the potential of such compounds in understanding and possibly treating pain mechanisms (Miyazaki et al., 2013).

properties

IUPAC Name |

(2S,4R)-4-[(3-methylphenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2.ClH/c1-9-3-2-4-10(5-9)6-11-7-12(13(15)16)14-8-11;/h2-5,11-12,14H,6-8H2,1H3,(H,15,16);1H/t11-,12+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIVWVXAUZPVBHO-LYCTWNKOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC2CC(NC2)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)C[C@@H]2C[C@H](NC2)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40376019 |

Source

|

| Record name | (4R)-4-[(3-Methylphenyl)methyl]-L-proline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,4R)-4-(3-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride | |

CAS RN |

1049734-52-2 |

Source

|

| Record name | (4R)-4-[(3-Methylphenyl)methyl]-L-proline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.